N-Allyl-N-benzylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-benzylacrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of both allyl and benzyl groups attached to the nitrogen atom of the acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Allyl-N-benzylacrylamide can be synthesized through a multi-step process. One common method involves the reaction of acrylonitrile with benzyl alcohol in the presence of concentrated sulfuric acid. The reaction mixture is maintained at a low temperature (0-5°C) during the addition of sulfuric acid and benzyl alcohol. After the reaction, the mixture is allowed to warm to room temperature and stirred for two days. The product is then isolated through extraction and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Allyl-N-benzylacrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the allylic and benzylic positions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: It can undergo cyclization reactions, especially in the presence of palladium catalysts, leading to the formation of polycyclic compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cyclization reactions to form complex polycyclic structures.
Bases and Additives: Potassium carbonate (K2CO3) and tetrabutylammonium bromide (TBAB) are commonly used in reactions involving this compound.
Major Products:
Polycyclic Compounds: Formed through palladium-catalyzed cascade reactions.
Substituted Acrylamides: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-benzylacrylamide has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including heterocycles and indole derivatives.
Wirkmechanismus
The mechanism of action of N-Allyl-N-benzylacrylamide in chemical reactions involves the activation of the acrylamide moiety, which can undergo nucleophilic attack or participate in cyclization reactions. The presence of allyl and benzyl groups enhances the reactivity of the compound, allowing it to form complex structures under appropriate conditions .
Vergleich Mit ähnlichen Verbindungen
N-Allyl-N-methylacrylamide: Similar in structure but with a methyl group instead of a benzyl group.
N-Benzylacrylamide: Lacks the allyl group, making it less reactive in certain cyclization reactions.
Uniqueness: N-Allyl-N-benzylacrylamide is unique due to the presence of both allyl and benzyl groups, which confer enhanced reactivity and versatility in chemical transformations. This makes it a valuable compound in the synthesis of complex organic molecules and polymers .
Eigenschaften
CAS-Nummer |
127368-26-7 |
---|---|
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
N-benzyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H15NO/c1-3-10-14(13(15)4-2)11-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChI-Schlüssel |
DBMWTYLWBQPCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.